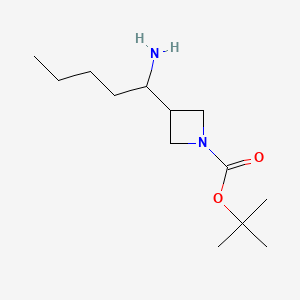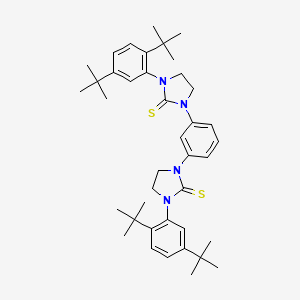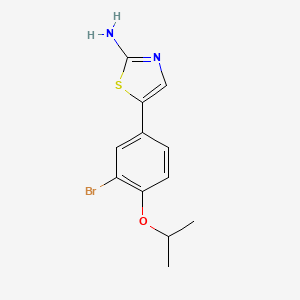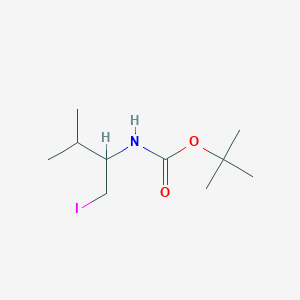
(R)-1-Iodo-2-(Boc-amino)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Iodo-2-(Boc-amino)-3-methylbutane is a chiral organic compound that features an iodine atom, a Boc-protected amino group, and a methyl group attached to a butane backbone. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Iodo-2-(Boc-amino)-3-methylbutane typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The protected amine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst.
Industrial Production Methods
Industrial production of ®-1-Iodo-2-(Boc-amino)-3-methylbutane follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Iodo-2-(Boc-amino)-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Deprotection: Formation of the free amine.
Oxidation: Formation of iodinated oxides.
Scientific Research Applications
®-1-Iodo-2-(Boc-amino)-3-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Iodo-2-(Boc-amino)-3-methylbutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions. The iodine atom serves as a good leaving group, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-1-Boc-3-hydroxypiperidine
- ®-1-Boc-3-methylpiperazine
Uniqueness
®-1-Iodo-2-(Boc-amino)-3-methylbutane is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. The presence of the iodine atom and the Boc-protected amino group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H20INO2 |
|---|---|
Molecular Weight |
313.18 g/mol |
IUPAC Name |
tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChI Key |
XBOPXPWVPIOUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)
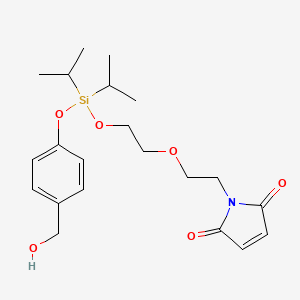


![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
